

cross-reactivity profiling of 2-(3,5-Dichlorobenzoyl)oxazole against related enzymes

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Compound of Interest

Compound Name: 2-(3,5-Dichlorobenzoyl)oxazole

Cat. No.: B1325493

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Comparative Cross-Reactivity Profiling of 2-(3,5-Dichlorobenzoyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of the novel compound **2-(3,5-Dichlorobenzoyl)oxazole** against related enzymes, benchmarked against established kinase inhibitors. The data presented herein is illustrative, based on established methodologies, to guide researchers in the evaluation of similar novel chemical entities.

Introduction

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives frequently identified as potent enzyme inhibitors, particularly targeting protein kinases.[1][2][3] The compound **2-(3,5-Dichlorobenzoyl)oxazole** features this core structure, suggesting potential activity against the kinome. Understanding the selectivity of such a compound is critical for its development as a therapeutic agent, as off-target effects can lead to toxicity and undesirable side effects. This guide outlines a hypothetical cross-reactivity profile for **2-(3,5-Dichlorobenzoyl)oxazole**, with a focus on the Src family of non-receptor tyrosine kinases, which are implicated in cancer progression and other diseases.[4]

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of **2-(3,5-Dichlorobenzoyl)oxazole** was assessed against a panel of related kinases. For comparison, the well-characterized Src inhibitors, Dasatinib and Saracatinib, were profiled concurrently. The half-maximal inhibitory concentration (IC50) values are summarized below.

Kinase Target	2-(3,5-Dichlorobenzoyl)oxazole IC50 (nM)	Dasatinib IC50 (nM)	Saracatinib IC50 (nM)	Kinase Family
Src	25	<1.0	2.7	Src Family
Fyn	55	0.8	11.0	Src Family
Lck	70	1.1	4.0	Src Family
Yes	45	1.5	9.0	Src Family
GSK-3β	>10,000	85	>10,000	CMGC

Data is hypothetical and for illustrative purposes.

Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for determining the IC50 value of a test compound against a specific kinase by quantifying the amount of ADP produced in the kinase reaction.

Materials:

- Recombinant human kinases (e.g., Src, Fyn, Lck, Yes, GSK-3β)
- Appropriate kinase substrate peptides
- Adenosine triphosphate (ATP)
- Test compounds (**2-(3,5-Dichlorobenzoyl)oxazole**, Dasatinib, Saracatinib)

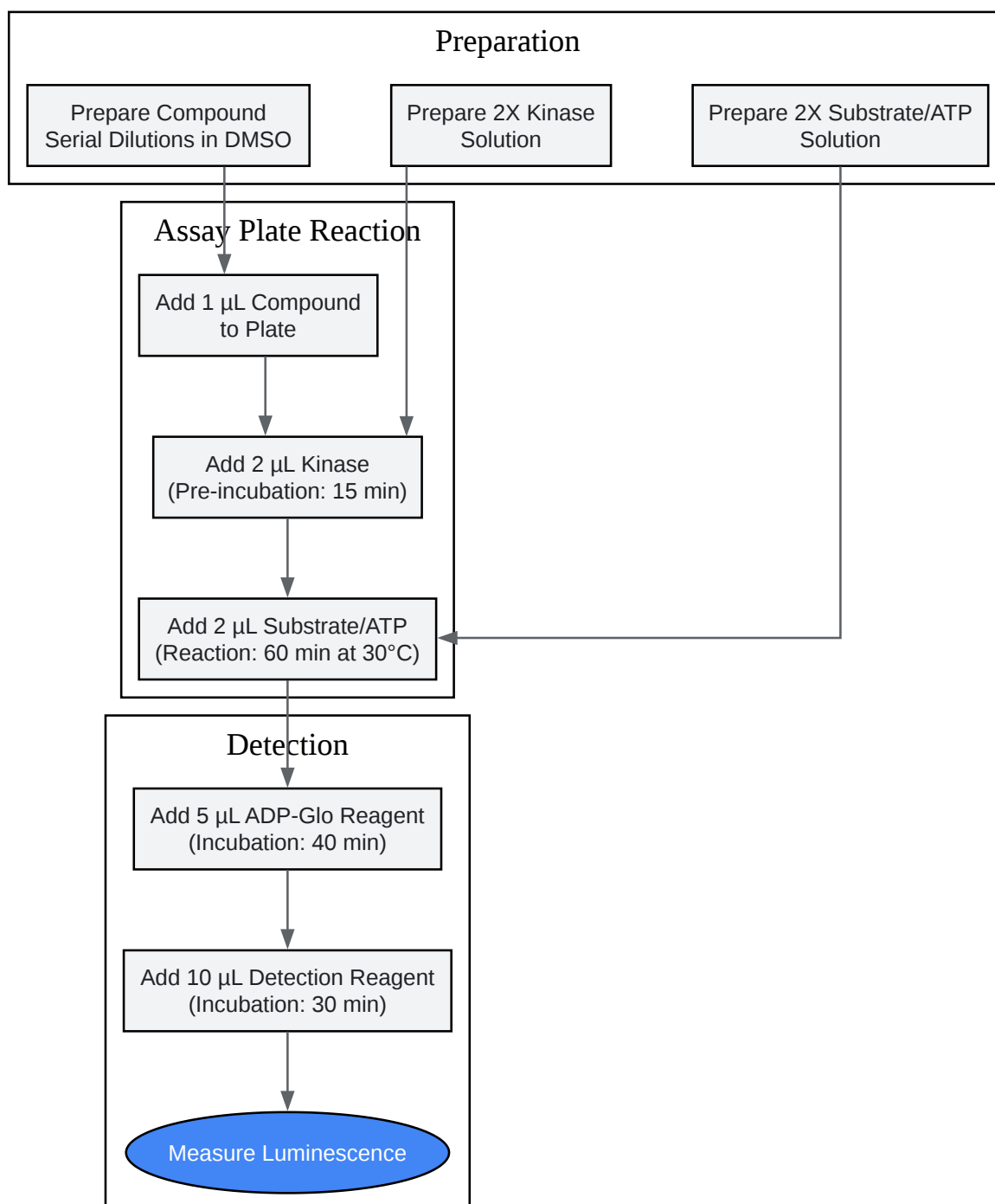
- Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- White, opaque 384-well assay plates
- Plate reader with luminescence detection capabilities

Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
- Kinase Reaction Setup:
 - Add 1 µL of the serially diluted compound or DMSO vehicle control to the wells of a 384-well plate.
 - Add 2 µL of a 2X kinase solution (containing the specific kinase in kinase assay buffer) to each well.
 - Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
- Initiation of Kinase Reaction:
 - Add 2 µL of a 2X substrate/ATP solution (containing the specific substrate peptide and ATP at a concentration equal to its K_m for the kinase) to each well to start the reaction.^[5]
 - Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.^[6]

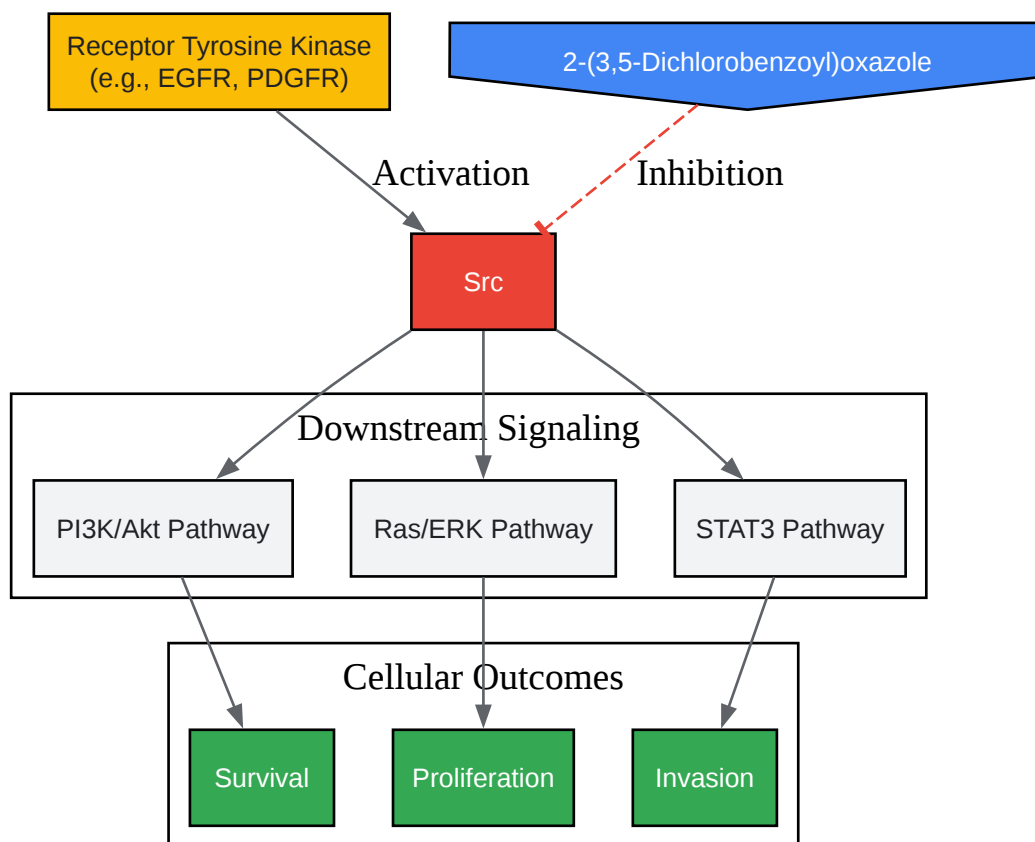
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Plot the luminescence signal against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Visualizations



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Caption: Workflow for the in vitro luminescence-based kinase assay.



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Caption: Simplified Src kinase signaling pathway and point of inhibition.

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